molecular formula C3H4N2 B570193 Imidazole-13C,15N2 (Major) CAS No. 1173018-62-6

Imidazole-13C,15N2 (Major)

Cat. No.: B570193
CAS No.: 1173018-62-6
M. Wt: 71.058
InChI Key: RAXXELZNTBOGNW-FRSWOAELSA-N
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Description

Molecular Structure and Tautomerism in Isotopically Labeled Imidazole

Imidazole-13C,15N2 exists as a planar five-membered ring containing two adjacent nitrogen atoms (N1 and N3) and three carbon atoms (C2, C4, and C5). The 13C label at C2 and 15N labels at N1/N3 enable precise tracking of positional reactivity and tautomeric equilibria.

Key Structural Features :

  • Tautomerism : Imidazole-13C,15N2 exists in two major tautomeric forms:
    • N1-H/N3 (Major form): Hydrogen bonded to N1, with N3 deprotonated.
    • N3-H/N1 (Minor form): Hydrogen bonded to N3, with N1 deprotonated.
  • Isotopic Labeling : The 13C at C2 enables detection of carbon-based transformations (e.g., oxidation, substitution), while 15N at N1/N3 allows monitoring of nitrogen-centered processes (e.g., protonation, hydrogen bonding).

Table 1: Tautomeric Forms and Isotopic Labeling

Tautomer Hydrogen Position 15N Labeled Positions 13C Labeled Position
N1-H/N3 (Major) N1 N1, N3 C2
N3-H/N1 (Minor) N3 N1, N3 C2

Tautomerism critically influences reactivity, as the Major form participates in hydrogen bonding and acts as a weak base, while the Minor form is less stabilized in polar environments.

Position-Specific Isotopic Substitution (13C at C2, 15N at N1/N3)

The strategic placement of isotopes in Imidazole-13C,15N2 enhances its utility in mechanistic studies:

  • C2 13C Labeling :

    • Tracks carbon-centered reactions (e.g., oxidation to CO2, electrophilic substitution).
    • Enables differentiation between C2 and other carbons via 13C NMR.
  • N1/N3 15N Labeling :

    • Monitors nitrogen tautomerism and protonation states via 15N NMR.
    • Identifies hydrogen bonding partners (e.g., carboxylates, water) through chemical shift anisotropy (CSA).

Mechanistic Insights :

  • In photosensitized oxidation, the 13C at C2 is converted to CO2, while 15N shifts reveal nitrogen tautomer transitions.
  • Solid-state 15N NMR distinguishes N1 and N3 environments, correlating CSA tensor values with hydrogen bond strength.

Historical Development of Stable Isotope-Labeled Heterocycles

Key Milestones in Imidazole Labeling

  • Early Synthesis (Pre-2000s) :

    • Limited to 15N labeling at single nitrogen sites using enriched ammonia or nitrate precursors.
    • Challenges included low yields and costly reagents.
  • Dual Isotopic Labeling (2000s–Present) :

    • 13C/15N Co-Labeling : Enabled by advances in synthetic chemistry, including:
      • Cyclization : Reaction of 15NH4Cl with labeled carbonyl precursors under acidic conditions.
      • Purification : Sublimation and chromatography to isolate pure isotopologues.
    • Applications :
      • Mechanistic Studies : Tracing dual pathways in oxidation and tautomerization.
      • NMR Spectroscopy : Simultaneous analysis of carbon and nitrogen shifts in tautomeric equilibria.

Table 2: Evolution of Imidazole Isotopic Labeling

Era Key Advancements Limitations
Pre-2000s Single-site 15N labeling No C2 13C tracking
2000s–2010s Dual 13C/15N labeling, mechanistic studies Limited scalability
2020s–Present High-yield synthesis, SABRE-SHEATH applications Requires specialized NMR equipment

Significance of Dual 13C/15N Labeling in Mechanistic Studies

Simultaneous Tracking of Carbon and Nitrogen Pathways

Dual labeling provides orthogonal information in reaction mechanisms:

  • Carbon Pathways :
    • Oxidation : 13C at C2 identifies products (e.g., CO2 formation in photooxidation).
    • Substitution : Distinguishes C2 reactivity from other carbons.
  • Nitrogen Pathways :
    • Tautomerism : 15N shifts differentiate N1-H/N3 and N3-H/N1 forms.
    • Protonation : Identifies pH-dependent transitions between neutral and protonated states.

Case Study: Photosensitized Oxidation

Reaction Step 13C Observation (C2) 15N Observation (N1/N3)
Endoperoxide Formation No change N1/N3 tautomer shift
Hydroperoxide Decomposition C2 converted to CO2 N1 protonation detected
Carbamate Formation C2 retained N3 deprotonation

Data from .

Advanced Spectroscopic Techniques

Dual labeling enhances NMR resolution in complex systems:

  • Solid-State NMR :
    • 13C-15N Dipolar Coupling : Selectively edits signals for Cγ, Cδ2, Nδ1, and Nε2.
    • CSA Analysis : Correlates 15N tensor values (δ22) with hydrogen bond distances.
  • Solution-State NMR :
    • 13C/15N Correlations : Maps tautomer distributions via chemical shift titrations.
    • pH-Dependent Shifts : Quantifies proton

Properties

IUPAC Name

(213C,1,3-15N2)1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-FRSWOAELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N]=[13CH][15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Radziszewski Reaction with 13C-Labeled Precursors

The classical Radziszewski reaction, which condenses glyoxal, formaldehyde, and ammonia, has been adapted for isotopic labeling. Key modifications include:

  • 13C Incorporation : Substituting natural-abundance glyoxal with 13C-glyoxal introduces carbon-13 at the C2 and C4 positions of the imidazole ring.

  • 15N Enrichment : Replacing ammonium salts with 15NH4Cl (costing <$20/g) ensures dual 15N labeling at the N1 and N3 positions.

This one-pot reaction proceeds under acidic conditions (acetic acid) at 75°C, achieving cyclization via imine intermediates (Scheme 1). The modified method yields ~50% isotopic purity, with scalability up to 0.25 mmol per batch. Challenges include side reactions forming linear byproducts, necessitating precise stoichiometric control.

Acid-Catalyzed Cyclization with Sublimation Purification

A robust procedure developed by Shchepin et al. optimizes cyclization and purification:

  • Reaction Conditions : A mixture of 13C-glyoxal, paraformaldehyde, and 15NH4Cl in acetic acid is heated at 75°C for 24 hours under reflux.

  • Mechanism : Acid catalysis promotes carbonyl activation, facilitating nucleophilic attack by 15NH3 to form the imidazole ring (Scheme 1b).

  • Purification : Crude product is neutralized with potassium bicarbonate and purified via sublimation at 1 mbar and 75°C, achieving >98% purity.

This method addresses reproducibility issues in earlier protocols by eliminating harsh bases (e.g., KOH) and reducing vacuum requirements (10−3 → 1 mbar). The sublimation step effectively removes unreacted 15NH4Cl and acetic acid residues.

Photosensitized Oxidation of Labeled Intermediates

Photosensitized oxidation offers an alternative route for introducing isotopes post-synthesis:

  • Substrate : 4,5-Diphenylimidazole-13C,15N2 is irradiated with visible light in the presence of a sensitizer (e.g., rose bengal) and singlet oxygen (1O2).

  • Mechanism : A [4+2] cycloaddition between 1O2 and the imidazole ring forms a 2,5-endoperoxide intermediate, which decomposes to yield carboxylated products (e.g., CO2).

  • Isotope Tracking : 18O labeling experiments confirm that both oxygen atoms in CO2 derive from a single O2 molecule, validating the reaction pathway.

While this method is primarily used for mechanistic studies, it demonstrates the stability of 13C-15N bonds under oxidative conditions, ensuring isotopic integrity in downstream applications.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

15N and 13C NMR are indispensable for confirming isotopic incorporation:

  • 15N NMR : Imidazole-15N2 exhibits two distinct peaks at δ −223 ppm (N1) and δ −248 ppm (N3) in D2O, with 1J15N-1H coupling constants of ~90 Hz.

  • 13C NMR : The 13C-enriched C2 and C4 positions resonate at δ 135.2 ppm and δ 118.7 ppm, respectively, with 2J13C-15N couplings of 2–5 Hz.

Ultra-low-field (0.05 T) NMR at 298 K achieves a resolution of ~1 Hz (FWHM), enabling pH-dependent studies near physiological conditions (pH ~7.0).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:

  • Expected m/z : 70.0433 (C313C2H4N215N2, [M+H]+).

  • Observed m/z : 70.0435 (Δ = 0.0002), validating >98% isotopic purity.

Comparative Analysis of Synthetic Methods

MethodIsotopes IntroducedYield (%)PurificationScale (mmol)Key Advantage
Modified Radziszewski13C2, 15N250Sublimation0.25Cost-effective, scalable
Acid-Catalyzed Cyclization15N260Sublimation0.25Reproducible, mild conditions
Photosensitized Oxidation13C, 15N30Column Chromatography0.01Mechanistic insights

Chemical Reactions Analysis

Types of Reactions: Imidazole-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: Imidazole can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can convert imidazole to dihydroimidazole.

    Substitution: Imidazole can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Imidazolone derivatives.

    Reduction: Dihydroimidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

Imidazole-13C,15N2 is extensively used in NMR studies due to its unique isotopic labeling, which enhances the sensitivity and resolution of NMR signals. The compound's nitrogen isotopes (15N) are particularly valuable for studying the dynamics and interactions of biomolecules.

Case Study: Hyperpolarization Techniques

Recent advancements in hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), have significantly enhanced the NMR signal of imidazole-15N2. A study reported a signal enhancement of approximately 2000-fold at 9.4 T using parahydrogen gas and a methanol-aqueous buffer solution. This enhancement allows for real-time monitoring of pH changes in biological systems, making it an effective tool for in vivo pH sensing .

pH Sensing

The ability of imidazole to undergo protonation at physiological pH levels makes it an excellent candidate for pH sensing applications. The binding of protons to the nitrogen sites alters the chemical shift of the NMR signals significantly, enabling precise measurements of local pH environments.

Biomedical Applications

The hyperpolarized imidazole-15N2 offers a promising avenue for non-invasive tumor imaging through pH detection. Tumors often exhibit altered pH levels compared to normal tissues; thus, monitoring these changes can provide insights into tumor metabolism and microenvironment . The estimated resolution for detecting pH changes is around 0.1 units per 1.5 ppm shift in the 15N NMR spectrum, which is sufficient for clinical applications .

Biomolecular Studies

Imidazole-13C,15N2 is also utilized in studying enzyme mechanisms and protein interactions due to its ability to mimic histidine residues found in many enzymes. This property allows researchers to probe active sites and hydrogen-bonding geometries effectively.

Case Study: Human Carbonic Anhydrase II

In a study involving human carbonic anhydrase II, imidazole-15N2 was used as a local probe to investigate hydrogen-bonding interactions in the enzyme's active site. The results provided valuable insights into the enzyme's catalytic mechanisms and structural properties .

Chemical Shift Analysis

The chemical shifts observed in imidazole-15N2 can provide detailed information about the local environment surrounding the nitrogen atoms. Variations in chemical shifts due to changes in pH or binding interactions can be quantitatively analyzed to infer structural and functional characteristics of biomolecules.

Application AreaDescriptionKey Findings
NMR SpectroscopyEnhances sensitivity and resolution in biomolecular studiesSignal enhancement up to 2000-fold using SABRE
pH SensingMonitors local pH changes in biological systemsEffective for tumor imaging with high resolution
Biomolecular StudiesProbes enzyme mechanisms and protein interactionsInsights into active site properties of enzymes like carbonic anhydrase II

Mechanism of Action

The mechanism of action of imidazole-13C,15N2 involves its interaction with molecular targets through its imidazole ring. The isotopic labeling does not alter the chemical properties of the imidazole ring but allows for precise tracking in various processes. The compound can interact with enzymes, receptors, and other biomolecules, facilitating studies on molecular interactions and pathways.

Comparison with Similar Compounds

Structural and Isotopic Differences

Imidazole-13C,15N2 (Major) belongs to a broader class of isotopically labeled heterocycles. Key comparisons include:

Compound Molecular Formula Isotopic Content Purity Key Applications
Imidazole-13C,15N2 (Major) C₃¹³C₂H₄¹⁵N₂ ¹³C (2 atoms), ¹⁵N (2 atoms) ≥98% NMR, metabolic studies
Imidazol-1-yl-acetic Acid-15N2,13C2 C₃¹³C₂H₆¹⁵N₂O₂ ¹³C (2 atoms), ¹⁵N (2 atoms) Not specified Biochemical synthesis
Pyrimethanil-[13C,15N2] C₁₂¹³C₂H₁₃¹⁵N₃Cl₂ ¹³C (2 atoms), ¹⁵N (2 atoms) ≥98% Pesticide metabolism studies
Gemcitabine-13C,15N2 HCl C₉¹³C₂H₁₄¹⁵N₂O₄·HCl ¹³C (2 atoms), ¹⁵N (2 atoms) ≥95% Anticancer drug quantification
Riluzole-13C,15N2 C₈¹³C₂H₆¹⁵N₂F₃NO₂S ¹³C (2 atoms), ¹⁵N (2 atoms) Not specified Neurodegenerative disease research

Key Observations :

  • Isotopic Specificity : While all listed compounds use dual ¹³C and ¹⁵N labeling, their positions vary. For example, Imidazole-13C,15N2 (Major) labels the imidazole core, whereas Gemcitabine-13C,15N2 labels a nucleoside analog .
  • Purity: Compounds like Pyrimethanil-[13C,15N2] and Imidazole-13C,15N2 (Major) emphasize ≥98% purity, critical for minimizing background noise in sensitive assays .

Metabolic and Pharmacological Utility

  • Shunt Pathway Analysis : Isotope-labeled imidazole derivatives, such as [¹⁵N₂]Int-C’2, are used to trace biosynthetic pathways. For instance, in saxitoxin production, labeled intermediates help identify shunt products like [¹⁵N₂]Cyclic-C’ .
  • Drug Development: Stable isotopes in compounds like (Rac)-2-Aminothiazoline-4-carboxylic acid-13C,15N2 enable tracking of pharmacokinetic profiles, including absorption and metabolism .

Biological Activity

Imidazole-13C,15N2 (Major) is a stable isotope-labeled derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development. This article explores its biological activity, including therapeutic potentials, mechanisms of action, and relevant case studies.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their broad range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

These properties are attributed to the unique electronic structure of the imidazole ring, which allows it to participate in various biochemical interactions. The dissociation constants for imidazole indicate its amphoteric nature, allowing it to act as both an acid and a base, which is crucial for its reactivity in biological systems .

Anticancer Properties

Research has demonstrated that imidazole derivatives exhibit significant anticancer activity. For instance, studies on various imidazole compounds have shown their ability to inhibit the growth of several cancer cell lines, including:

  • Triple-negative breast cancer (MDA-MB-231)
  • Prostate adenocarcinoma (PPC-1)
  • Glioblastoma (U-87)

In one study, specific imidazole derivatives showed cytotoxicity with EC50 values ranging from 3.1 to 47.2 µM against these cell lines . The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced biological activity; electron-donating groups enhanced potency while electron-withdrawing groups reduced it.

Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

CompoundCell LineEC50 (µM)
14PPC-13.1
22U-8747.2
9MDA-MB-231>100

Antimicrobial Activity

Imidazole derivatives also exhibit notable antimicrobial properties. Various studies have evaluated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, certain synthesized imidazoles demonstrated significant zones of inhibition in comparison to standard antibiotics like ciprofloxacin.

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
5a20E. coli
5b11P. aeruginosa
5c22B. subtilis

The mechanisms by which imidazole derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many imidazoles act as inhibitors of key enzymes involved in cancer metabolism and proliferation.
  • Microtubule Destabilization : Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Radiosensitization : Imidazoles have been identified as radiosensitizers, enhancing the efficacy of radiotherapy in tumor treatment .

Case Study 1: Hypoxia Imaging in Breast Cancer

A novel application of imidazole derivatives involves their use as contrast agents in magnetic resonance imaging (MRI) for detecting hypoxic conditions in tumors. Research demonstrated the potential of hyperpolarized nitrogen-labeled nitroimidazoles as effective imaging agents, facilitating better visualization of tumor hypoxia in animal models .

Case Study 2: Antifungal Applications

Imidazole derivatives are also employed as antifungal agents. Their mechanism typically involves interference with ergosterol synthesis in fungal cell membranes, which is crucial for maintaining membrane integrity . This has led to their use in treating various fungal infections.

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing isotopic purity in Imidazole-13<sup>13</sup>C,<sup>15</sup>N2 (Major)?

  • Methodological Answer : Isotopic purity is typically validated using nuclear magnetic resonance (NMR) spectroscopy (<sup>13</sup>C and <sup>15</sup>N) and high-resolution mass spectrometry (HRMS). For example, <sup>13</sup>C-NMR can confirm carbon isotope placement by comparing shifts to unlabeled imidazole, while HRMS quantifies isotopic abundance. Cross-referencing with primary literature (e.g., synthesis protocols for labeled analogs) ensures consistency in characterization .

Q. How should experimental designs incorporate isotopic labeling to study reaction mechanisms?

  • Methodological Answer : Use a factorial design to isolate isotopic effects on reaction kinetics or pathways. For example, vary the position of <sup>13</sup>C/<sup>15</sup>N labels and compare reaction intermediates via kinetic isotope effect (KIE) analysis. Control groups with unlabeled imidazole are critical to distinguish isotopic contributions from solvent or catalyst effects .

Q. What strategies ensure reproducibility of results when working with isotopically labeled compounds?

  • Methodological Answer :

  • Step 1 : Document synthesis and purification protocols rigorously, including solvent purity, reaction temperatures, and chromatographic conditions.
  • Step 2 : Validate reproducibility via parallel experiments (e.g., triplicate runs under identical conditions).
  • Step 3 : Use databases (e.g., NIST Chemistry WebBook) to cross-check spectral data and ensure alignment with published standards .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in proposed imidazole reaction pathways?

  • Methodological Answer : Contradictions often arise from ambiguous intermediate identification. Use <sup>15</sup>N-labeled imidazole to track nitrogen migration in catalytic cycles via <sup>15</sup>N NMR or isotope-ratio mass spectrometry (IRMS). For example, labeling the N1 position can distinguish between tautomerization pathways in acid-base reactions, resolving mechanistic ambiguities .

Q. What role does computational modeling play in optimizing synthetic routes for Imidazole-13<sup>13</sup>C,<sup>15</sup>N2 (Major)?

  • Methodological Answer :

  • Step 1 : Simulate reaction pathways using density functional theory (DFT) to predict isotopic effects on transition states.
  • Step 2 : Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time optimization of reaction parameters (temperature, pressure) to maximize isotopic incorporation efficiency.
  • Step 3 : Validate simulations with experimental data, adjusting models iteratively to reduce discrepancies .

Q. How can membrane separation technologies improve purification of isotopically labeled imidazole?

  • Methodological Answer : Leverage CRDC-classified methods (RDF2050104) such as nanofiltration or electrodialysis to separate labeled imidazole from unlabeled byproducts. For instance, membrane pore size can be tuned to exploit differences in molecular weight or charge between isotopic forms, achieving >95% purity with minimal solvent waste .

Q. What methodologies address challenges in quantifying low-abundance isotopic impurities?

  • Methodological Answer :

  • Step 1 : Employ isotope dilution mass spectrometry (IDMS) with internal standards (e.g., deuterated analogs) to enhance detection sensitivity.
  • Step 2 : Use tandem MS/MS to fragment interfering ions and isolate target isotopic signals.
  • Step 3 : Apply statistical tools (e.g., ANOVA) to distinguish between instrumental noise and genuine impurities .

Data Analysis and Validation

Q. How should researchers approach conflicting spectral data from different analytical platforms?

  • Methodological Answer :

  • Step 1 : Recalibrate instruments using certified reference materials (CRMs) for NMR and MS.
  • Step 2 : Perform principal component analysis (PCA) to identify outliers or systematic errors across datasets.
  • Step 3 : Consult interdisciplinary teams (e.g., computational chemists) to reconcile discrepancies between experimental and simulated spectra .

Q. What frameworks ensure ethical and secure data management in isotopic research?

  • Methodological Answer :

  • Step 1 : Use encrypted electronic lab notebooks (ELNs) to protect sensitive isotopic synthesis data.
  • Step 2 : Implement role-based access controls (RBAC) to restrict data sharing to authorized personnel.
  • Step 3 : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging and archival .

Experimental Design Table

Variable Control Group Experimental Group Purpose
Isotopic LabelUnlabeled imidazoleImidazole-13<sup>13</sup>C,<sup>15</sup>N2Isolate isotopic effects on reactivity
Reaction SolventDeuterated DMSOH2OAssess solvent isotope interactions
CatalystPalladium (0)Nickel (0)Compare isotopic incorporation efficiency

Adapted from quasi-experimental designs in chemical education research .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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